molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B8801238
M. Wt: 312.28 g/mol
InChI Key: VFNDRADEXFGTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound features a nitrophenoxyethyl group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione typically involves the reaction of 4-nitrophenol with 2-bromoethyl phthalimide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-[2-(4-aminophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the isoindole core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole .
  • 4-[2-(2-nitrophenoxy)ethyl]morpholine .

Uniqueness

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is unique due to its specific structural features, including the isoindole core and the nitrophenoxyethyl group. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitro group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O5/c19-15-13-3-1-2-4-14(13)16(20)17(15)9-10-23-12-7-5-11(6-8-12)18(21)22/h1-8H,9-10H2

InChI Key

VFNDRADEXFGTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil; 2 g) was added to a stirred solution of 4-nitrophenol (7 g) in DMF (100 ml) cooled in an ice-water bath. The mixture was stirred until evolution of hydrogen had ceased and N-(2-bromoethyl)phthalimide (12.6 g) was then added. The mixture was stirred and heated at reflux for 10 hours. The cooled mixture was then added to ice-water (500 ml). The precipitated solid was collected by filtration, washed with water and recrystallised from 95% ethanol to give N-(2-(4-nitrophenoxy)ethyl)phthalimide (9.9 g), as crystalline solid, m.p. 151°-153° C.; NMR 4.15(t, 2H), 4.35(t, 2H), 6.95(m, 2H), 7.74(m, 2H), 7.88(m, 2H), 8.18(m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

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